Vinylbenzyl chloride

Descripción general

Descripción

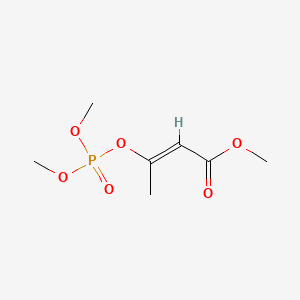

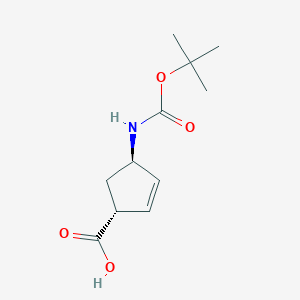

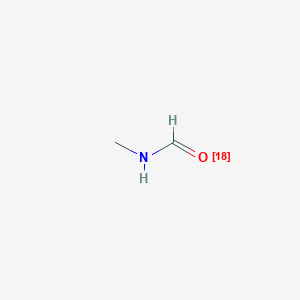

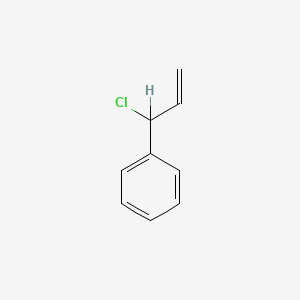

Vinylbenzyl chloride, also known as 1-(chloromethyl)-4-vinylbenzene, is an organic compound with the molecular formula C(_9)H(_9)Cl. It is a bifunctional molecule featuring both a vinyl group and a benzylic chloride group. This compound is a colorless liquid that is typically stored with a stabilizer to prevent polymerization .

Mecanismo De Acción

Target of Action

Vinylbenzyl chloride (VBC) is a bifunctional molecule, featuring both vinyl and a benzylic chloride functional groups . It is primarily used as a monomer in various polymerization reactions . The primary targets of VBC are the polymer structures it helps to create, contributing to their thermal stability, chemical resistance, and film-forming properties .

Mode of Action

VBC interacts with its targets through polymerization reactions. It is used as a reactive building block in these reactions to synthesize different types of polymers . The vinyl group (CH2=CH-) and the benzyl chloride group (C6H4CH2Cl) in its structure play crucial roles in these reactions .

Biochemical Pathways

VBC is involved in the synthesis of antimicrobial polymers and non-leaching microbicidal surfaces . It also contributes to the formation of porous structures in hypercross-linked polymers, facilitating efficient electrolyte ion diffusion and providing ample sites for charge storage .

Pharmacokinetics

It’s known that vbc is a colorless liquid typically stored with a stabilizer to suppress polymerization , indicating that its bioavailability and ADME properties would be significantly influenced by these storage conditions.

Result of Action

The result of VBC’s action is the creation of polymers with excellent thermal stability, chemical resistance, and good film-forming properties . These polymers have various applications, including the production of resins, coatings, adhesives, and ion-exchange resins .

Action Environment

The action of VBC is influenced by environmental factors such as temperature and the presence of other chemicals. For example, VBC is typically stored with a stabilizer to prevent premature polymerization . Additionally, the polymerization reactions involving VBC can be influenced by the presence of other monomers .

Análisis Bioquímico

Biochemical Properties

Vinylbenzyl chloride is a highly functional monomer . It is used as a reactive building block in various polymerization reactions to synthesize different types of polymers . The versatility of RAFT polymerization is illustrated by the control of the polymerization of this compound .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a monomer in the formation of polymers . These polymers can have significant ionic conductivities , which may influence cell function by affecting ion transport processes within the cell.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in polymerization reactions . It is a bifunctional molecule, featuring both vinyl and a benzylic chloride functional groups . These functional groups allow it to participate in various chemical reactions, including those involved in the formation of polymers .

Temporal Effects in Laboratory Settings

The quaternization reaction of poly(this compound) with hexamine was monitored using NMR at different time intervals and temperatures . The reaction proceeded at a faster rate when the amine content was higher .

Metabolic Pathways

This compound is involved in the polymerization reactions, acting as a monomer

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vinylbenzyl chloride is commonly synthesized through the chlorination of vinyltoluene. Vinyltoluene itself is a mixture of 3- and 4-vinyl isomers, and the chlorination process yields a mixture of this compound isomers . The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl(_3)) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves continuous feed systems where vinyltoluene and chlorine gas are reacted in a controlled environment to ensure consistent product quality and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: Vinylbenzyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The benzylic chloride group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

Polymerization: The vinyl group can participate in free radical polymerization, often in combination with other monomers like styrene to form copolymers.

Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are used to initiate free radical polymerization.

Major Products:

Substitution Products: Depending on the nucleophile, products can include benzyl alcohols, benzylamines, and benzyl ethers.

Polymers: Copolymers with styrene or other vinyl monomers are common products.

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Benzyl Chloride: Similar to vinylbenzyl chloride but lacks the vinyl group, making it less versatile in polymerization reactions.

Vinyl Chloride: Contains a vinyl group but lacks the benzylic chloride group, limiting its reactivity in nucleophilic substitution reactions.

Uniqueness: this compound’s unique combination of a vinyl group and a benzylic chloride group makes it highly versatile. It can undergo both polymerization and nucleophilic substitution reactions, making it valuable in the synthesis of a wide range of chemical products and materials .

Propiedades

IUPAC Name |

1-chloroprop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBOQBILGNEPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30030-25-2, 57458-41-0 | |

| Record name | (chloromethyl)vinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloromethylstyrene (m- and p- mixture) (stabilized with TBC + ONP + o-Nitrocresol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of vinylbenzyl chloride?

A1: The molecular formula of this compound is C9H9Cl, and its molecular weight is 152.62 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Common techniques include: * Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups like C-Cl, C=C, and aromatic C-H vibrations. [, , ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information on proton and carbon environments within the molecule. [, , , ]

Q3: What is the significance of using this compound in the synthesis of anion exchange membranes (AEMs)?

A3: this compound serves as a crucial precursor in AEM synthesis. Its benzyl chloride groups readily undergo quaternization reactions with amines, introducing positively charged quaternary ammonium groups into the polymer matrix. These groups facilitate the transport of anions, making the material suitable for applications like fuel cells and water electrolysis. [, , , , ]

Q4: How does the incorporation of this compound affect the properties of polyHIPEs?

A4: Incorporating this compound into polyHIPEs introduces reactive chloromethyl groups throughout the porous structure. [, ] These groups allow for further functionalization, enabling the development of materials with tailored properties for diverse applications such as scavengers, reagents, and catalysts. []

Q5: How does crosslinking with divinylbenzene impact the properties of poly(this compound)?

A5: Crosslinking with divinylbenzene significantly influences the morphology and porosity of poly(this compound) materials. By adjusting the divinylbenzene content, researchers can control pore size, pore size distribution, and the ratio of micropores to macropores in the resulting hypercrosslinked polymers. [, , ]

Q6: Can poly(this compound) based materials be used as catalysts?

A6: Yes, poly(this compound) can be functionalized to create catalytic materials. For example, incorporating o-hydroxynaphthaldehyde propylenediamine Schiff base ligand followed by loading with copper(II) ions results in a catalyst effective for cyclohexene epoxidation. []

Q7: How does the morphology of poly(this compound) based materials impact their catalytic activity?

A7: Morphology significantly affects catalytic performance. For instance, in polyHIPE monoliths, a higher volume of pore space generally leads to a decrease in the penetration modulus, potentially influencing catalyst accessibility and activity. []

Q8: Are there any computational chemistry studies exploring this compound polymers?

A8: While the provided research doesn't explicitly detail computational studies on VBC polymers, it highlights their potential for such investigations. For example, understanding the impact of different quaternary ammonium groups on membrane performance could be further explored using molecular dynamics simulations and density functional theory calculations. This could provide insights into anion transport mechanisms and guide the design of improved AEMs.

Q9: How does the length of the alkyl group in acrylate monomers affect their copolymerization with this compound?

A9: Research indicates that the length of the alkyl group in acrylate comonomers (e.g., methyl-, ethyl-, butyl-, octylacrylate) influences the reactivity ratios during copolymerization with this compound. This, in turn, impacts the copolymer composition and structure, ultimately affecting properties like dye uptake in structurally dyed polymers. []

Q10: What is the effect of the isomeric composition of this compound on the properties of hypercrosslinked resins?

A10: Studies utilizing either pure p-vinylbenzyl chloride or a mixture of VBC isomers during the synthesis of hypercrosslinked resins reveal that the isomer composition affects the resin's chlorine content, hydrophilicity, specific surface area, and ultimately, their performance in solid-phase extraction of polar compounds. []

Q11: What is the effect of varying the amount of trimethylamine used for quaternization on the properties of PPO blend AEMs?

A12: The degree of quaternization, controlled by the amount of trimethylamine used, impacts the properties of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) blend AEMs. Higher degrees of quaternization generally lead to increased ion exchange capacity, but this can also influence water uptake, mechanical properties, and ultimately, the membrane's performance. []

Q12: Are there any specific SHE regulations concerning the use of this compound?

A13: While specific regulations are not explicitly discussed in the provided research, it is crucial to handle this compound with care as it is a reactive chemical. Users should consult the material safety data sheet (MSDS) and adhere to relevant safety protocols, including appropriate personal protective equipment, ventilation, and waste disposal procedures. [, ]

Q13: What are the environmental concerns associated with this compound and its polymers?

A14: The research highlights the need for responsible waste management practices for this compound and its derivatives. While the studies don't delve into specific ecotoxicological effects, they emphasize the importance of exploring recycling strategies and environmentally friendly alternatives to minimize any negative environmental impact. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.